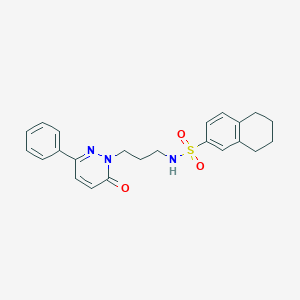
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide derivatives have been studied for their herbicidal activity. Specifically, research has focused on enantiomers of these compounds, synthesized using methods like Sharpless asymmetric chlorohydroxylation. Tests revealed the (S)-isomers to be the active forms, indicating potential use in agriculture as selective herbicides (Hosokawa et al., 2001).
Antimicrobial Agents
These compounds have also been synthesized and evaluated as antimicrobial agents. A study developed new tetrahydronaphthalene-sulfonamide derivatives with significant in vitro inhibitory activities against various Gram-positive and Gram-negative bacterial strains, as well as Candida Albicans. These findings suggest their potential as broad-spectrum antimicrobial agents (Mohamed et al., 2021).
Thromboxane Receptor Antagonists
In cardiovascular research, derivatives of this compound have been synthesized as potent thromboxane A2 prostanoid receptor antagonists. These derivatives, which replace the carboxylic acid functional group with cyclopentane-1,3-dione bioisosteres, have shown remarkable potency, suggesting their application in antithromboxane therapies (Wang et al., 2014).
5-HT7 Receptor Agents
These compounds have been studied for their affinity and intrinsic activities at serotonin receptors, particularly the 5-HT7 receptor. Various derivatives have shown high-affinity agonist or antagonist activities, indicating their potential in neurological and psychiatric disorder treatments (Leopoldo et al., 2007).
Carbonic Anhydrase Inhibitors
Research has also explored their role as inhibitors of human carbonic anhydrase isozymes. Specific derivatives exhibited potent inhibitory effects against these isozymes, highlighting their potential in treating disorders related to aberrant carbonic anhydrase activity (Akbaba et al., 2014).
Antipsychotic Agents
These sulfonamide derivatives have been identified for their high affinities for serotonin receptors, 5-HT(2C) and 5-HT(6), indicating their potential as atypical antipsychotic agents. Their selectivity over other serotonin and dopamine receptor subtypes suggests a promising profile for treating psychiatric disorders (Park et al., 2010).
Catalysis in Organic Synthesis
These compounds have been used in catalytic processes like the α-sulfonamidation of β-ketoesters, offering new synthetic routes for organic compounds with potential pharmaceutical applications (Rao et al., 2019).
Potential PET Radiotracers
Some derivatives have been designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers in oncology, indicating their utility in diagnostic imaging (Abate et al., 2011).
properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23-14-13-22(19-8-2-1-3-9-19)25-26(23)16-6-15-24-30(28,29)21-12-11-18-7-4-5-10-20(18)17-21/h1-3,8-9,11-14,17,24H,4-7,10,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKBRSNHQIEDQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)